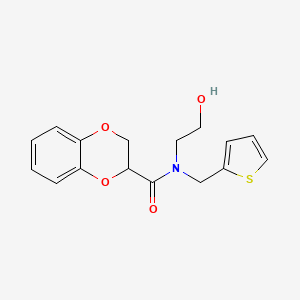![molecular formula C17H17F2N3O2 B5347447 1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B5347447.png)
1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. It is a cyclic amide that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of 1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide involves the inhibition of certain enzymes that play a role in inflammation and cancer growth. Specifically, it has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. It has also been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and has been implicated in cancer growth.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response to infection and injury. It has also been found to inhibit the growth of certain cancer cells, possibly through the induction of apoptosis, or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide in lab experiments is its potential as a therapeutic agent for the treatment of inflammation and cancer. Its mechanism of action has been well-studied, and it has been found to have promising results in preclinical studies. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be further studied and evaluated.
Zukünftige Richtungen
There are several future directions for the study of 1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the evaluation of its potential use in combination with other therapeutic agents for the treatment of inflammation and cancer. Additionally, further studies are needed to evaluate its toxicity and side effects in order to determine its safety for clinical use.
Synthesemethoden
The synthesis of 1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide has been achieved using several methods. One of the most common methods involves the reaction of 3,4-difluorophenol with 2-bromo-3-methylpyridine in the presence of a base to form 2-(3,4-difluorophenoxy)-3-methylpyridine. This compound is then reacted with cyclobutanecarboxylic acid chloride in the presence of a base to form the desired product.
Wissenschaftliche Forschungsanwendungen
1-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}cyclobutanecarboxamide has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-inflammatory properties and has been shown to inhibit the activity of certain enzymes that play a role in inflammation. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
1-amino-N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-13-5-4-12(9-14(13)19)24-15-11(3-1-8-21-15)10-22-16(23)17(20)6-2-7-17/h1,3-5,8-9H,2,6-7,10,20H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDFBJRIOLONPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NCC2=C(N=CC=C2)OC3=CC(=C(C=C3)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide](/img/structure/B5347369.png)
![N-cyclopropyl-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5347377.png)
![N-[5-(aminosulfonyl)-2-ethoxyphenyl]benzamide](/img/structure/B5347385.png)

![2-[1-(4-nitrophenyl)-2-phenylvinyl]-1,3-benzothiazole](/img/structure/B5347390.png)
![4-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5347402.png)
![N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5347404.png)
![4-oxo-4-{[4-(pentyloxy)phenyl]amino}-2-butenoic acid](/img/structure/B5347414.png)
![3-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5347434.png)
![3-[2-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B5347436.png)
![3-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5347439.png)
![3-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5347440.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)amino]-4-methyl-4-hexen-3-one hydrochloride](/img/structure/B5347443.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347467.png)